[2-(1H-imidazol-1-yl)propyl]amine dihydrochloride hydrate
Description
Properties
IUPAC Name |
2-imidazol-1-ylpropan-1-amine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH.H2O/c1-6(4-7)9-3-2-8-5-9;;;/h2-3,5-6H,4,7H2,1H3;2*1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDOUFNBHNHPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1C=CN=C1.O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Ring Formation
The imidazole moiety is synthesized via cyclization of α-bromo-ketones with formamide, a method adapted from 4-phenyl-imidazole derivatives. For example, reacting 2-bromoacetophenone with formamide at 100–120°C for 8–12 hours yields a 70–78% imidazole intermediate.
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–120°C | Higher yields at 110°C |
| Reaction Time | 8–12 hours | Prolonged time reduces byproducts |
| Solvent | Formamide (neat) | Facilitates cyclization |
This step requires strict anhydrous conditions to prevent hydrolysis of the α-bromo-ketone.
Propylamine Chain Introduction
The propylamine chain is introduced via nucleophilic substitution. Imidazole reacts with 1-chloro-2-propylamine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C. The reaction achieves 65–72% yield after 6–8 hours.
Mechanistic Insight
The imidazole’s N1 nitrogen acts as a nucleophile, displacing chloride from 1-chloro-2-propylamine. Steric hindrance from the propyl group necessitates elevated temperatures for sufficient reactivity.
Salt Formation and Hydration
The free base is converted to the dihydrochloride salt by treating with concentrated hydrochloric acid (HCl) in ethanol. Hydration occurs spontaneously during crystallization from aqueous ethanol (yield: 85–90%, purity: 95–98%).
Purification Protocol
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Crystallization : Dissolve crude product in hot ethanol-water (3:1).
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Cooling : Gradual cooling to 4°C induces crystal formation.
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Filtration : Collect crystals and wash with cold ethanol.
Optimization of Reaction Parameters
Temperature Control
Elevated temperatures (60–80°C) during propylamine attachment prevent imidazole decomposition while ensuring complete substitution. Exceeding 80°C risks ring-opening side reactions.
Solvent Selection
-
DMF : Enhances nucleophilicity of imidazole but requires post-reaction removal via distillation.
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Ethanol-Water Mixtures : Ideal for salt crystallization due to polarity gradients.
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch flask | Continuous flow reactor |
| Yield | 65–78% | 70–75% (optimized) |
| Purification | Column chromatography | Crystallization |
Continuous flow systems improve heat transfer and reduce reaction times by 30–40%.
Analytical Characterization Techniques
1. Nuclear Magnetic Resonance (NMR)
-
¹H NMR (D₂O) : δ 7.52 (s, 1H, imidazole H2), 3.85 (m, 2H, CH₂NH₂), 2.95 (t, 2H, CH₂N).
-
¹³C NMR : 137.8 ppm (imidazole C2), 48.3 ppm (propylamine CH₂).
2. High-Performance Liquid Chromatography (HPLC)
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
[2-(1H-imidazol-1-yl)propyl]amine dihydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted imidazole compounds.
Scientific Research Applications
Antibacterial Activity
Imidazole derivatives, including [2-(1H-imidazol-1-yl)propyl]amine dihydrochloride hydrate, have been extensively studied for their antibacterial properties. A notable study demonstrated the synthesis of nitroimidazole hybrids that exhibited potent antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae . The compound's ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents.
Anticancer Properties
Research has indicated that imidazole derivatives can possess anticancer activities. For instance, compounds derived from imidazole structures have shown cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of bispidine derivatives associated with imidazole that activated catabolism in liver cells, suggesting potential anticancer applications .
Enzyme Inhibition
Imidazole-containing compounds are known to interact with various enzymes, serving as inhibitors or modulators. The unique structure of this compound allows it to participate in enzyme-catalyzed reactions, potentially leading to the development of novel enzyme inhibitors.
Receptor Binding
The imidazole ring is a common feature in many pharmacologically active compounds due to its ability to mimic histidine residues in proteins. This characteristic enables this compound to bind effectively to biological receptors, which could be leveraged in drug design targeting specific pathways involved in diseases.
Polymer Chemistry
Imidazole derivatives are utilized in polymer chemistry for creating advanced materials with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.
Catalysts
The compound may also serve as a catalyst or catalyst precursor in various chemical reactions, particularly those involving organic synthesis. Its ability to stabilize transition states can enhance reaction rates and selectivity.
Case Studies
Mechanism of Action
The mechanism of action of [2-(1H-imidazol-1-yl)propyl]amine dihydrochloride hydrate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific receptors, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of imidazole-containing amines. Below is a detailed comparison with structurally analogous molecules, emphasizing differences in substituents, physicochemical properties, and applications.
Table 1: Comparative Analysis of Imidazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Applications/Notes |
|---|---|---|---|---|
| [2-(1H-imidazol-1-yl)propyl]amine dihydrochloride hydrate | C₆H₁₂N₃·2HCl·H₂O | 231.12 (anhydrous) | Propylamine backbone, imidazole, HCl salt | Pharmaceutical intermediates, enzyme modulation |
| 2-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid hydrochloride hydrate | C₉H₁₅N₃O₂·HCl·H₂O | Not reported | Isopropyl group, carboxylic acid | Potential prodrug design (enhanced lipophilicity) |
| ((1-[(2-Methyl-1H-imidazol-1-yl)methyl]cyclopropyl)methyl)amine | C₉H₁₅N₃ | 165.24 | Cyclopropane ring, methyl-imidazole | Agrochemical research (structural rigidity) |
| 3-(1H-imidazol-1-yl)propylamine dihydrochloride | C₁₂H₁₇N₅·2HCl | 318.22 | Pyridinylmethyl branch, dual HCl salt | Dual-targeting ligands (e.g., kinase inhibitors) |
Key Findings:
Structural Variations: The target compound lacks bulky substituents (e.g., isopropyl or cyclopropane groups), which may reduce steric hindrance and improve binding to flat enzymatic active sites compared to C₉H₁₅N₃O₂·HCl·H₂O .
Solubility and Stability: Dihydrochloride salts (e.g., the target compound and C₁₂H₁₇N₅·2HCl) generally exhibit higher aqueous solubility than monohydrochloride counterparts, critical for in vitro assays . Hydrate forms (e.g., the target compound) resist crystallization-induced degradation, a limitation observed in anhydrous analogs during long-term storage .
Biological Relevance :
- Imidazole derivatives with shorter alkyl chains (e.g., propylamine vs. cyclopropane in C₉H₁₅N₃) demonstrate faster cellular uptake but shorter metabolic half-lives .
- The pyridinylmethyl variant’s dual basicity (imidazole and pyridine) may enable pH-dependent activity, a trait explored in tumor microenvironment-targeted therapies .
Research Implications
The structural and functional nuances among these compounds highlight the importance of substituent engineering. For instance, the target compound’s simplicity makes it a versatile scaffold for derivatization, while bulkier analogs (e.g., cyclopropane-containing C₉H₁₅N₃) offer stability in harsh biochemical conditions. Future studies could explore hybrid molecules combining features from these derivatives to optimize pharmacokinetic profiles.
Biological Activity
[2-(1H-imidazol-1-yl)propyl]amine dihydrochloride hydrate is a chemical compound characterized by its propylamine backbone and an imidazole ring. This structure is associated with various biological activities, making it a subject of interest in medicinal chemistry. The dihydrochloride form enhances the compound's solubility, facilitating its application in biological systems.
- Molecular Formula : C7H13N3.2ClH
- Molecular Weight : 212.12 g/mol
- Solubility : Highly soluble in water due to the presence of hydrochloric acid salts.
Antimicrobial Properties
Preliminary studies indicate that This compound exhibits significant antimicrobial activity against various bacterial strains. Research has shown imidazole derivatives to possess broad-spectrum antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | Jain et al. |
| Escherichia coli | Moderate inhibition | Jain et al. |
| Bacillus subtilis | Effective inhibition | Jain et al. |
Anticancer Activity
Imidazole-containing compounds, including [2-(1H-imidazol-1-yl)propyl]amine , have been investigated for their anticancer properties. Studies suggest that derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this one have shown promising results in inhibiting the proliferation of cancer cell lines .
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 10.5 | PMC7666045 |
| L1210 (Leukemia) | 8.2 | PMC7666045 |
Neuroprotective Effects
The ability of This compound to cross the blood-brain barrier positions it as a potential candidate for treating neurodegenerative diseases. Research indicates that imidazole derivatives may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress .
The biological activity of this compound can be attributed to its structural features:
- Imidazole Ring : Known for its role in enzyme catalysis and binding to metal ions, which may enhance interaction with biological targets.
- Propylamine Backbone : Facilitates solubility and bioavailability, crucial for therapeutic applications.
Study on Antimicrobial Activity
A study conducted by Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial efficacy using the cylinder wells diffusion method against S. aureus, E. coli, and B. subtilis. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics like Norfloxacin .
Anticancer Evaluation
Research published in ACS Medicinal Chemistry Letters highlighted the synthesis of several imidazole derivatives, including those structurally similar to [2-(1H-imidazol-1-yl)propyl]amine , which were tested against multiple cancer cell lines. The study found that specific modifications in the imidazole structure significantly enhanced anticancer activity, suggesting a structure-activity relationship critical for drug design .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [2-(1H-imidazol-1-yl)propyl]amine dihydrochloride hydrate, and what reaction conditions optimize yield?
- Methodology :
- Cyclization of amido-nitriles under nickel catalysis is a common approach for imidazole derivatives. For example, nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization can yield structurally related compounds .
- pH and temperature control are critical: Reactions often proceed in mild conditions (25–60°C, pH 6–8) to preserve functional groups like arylhalides.
- Purification : Recrystallization from DMF/acetic acid mixtures is recommended for hydrates .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Use deuterated solvents (e.g., DMSO-d₆) to resolve imidazole proton signals (~7–8 ppm) and amine/ammonium protons (~2–3 ppm). Reference standards like isoprenaline (dissolved in 0.01% ascorbic acid) can aid peak assignment .
- Crystallography :
- SHELX software (e.g., SHELXL) is widely used for small-molecule refinement. High-resolution X-ray data can resolve hydrate water positions and chloride ion coordination .
Q. How does the compound’s stability vary under different storage conditions?
- Stability :
- Short shelf-life : Hydrate forms may degrade under humidity; store in desiccated environments (<5% RH) at 2–8°C .
- Light sensitivity : Amber glass vials are recommended to prevent photodegradation of the imidazole ring .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results for this compound?
- Case Study :
- NMR vs. X-ray : Discrepancies in proton environments (e.g., imidazole tautomerism) may arise. Use dynamic NMR to detect tautomeric equilibria or variable-temperature crystallography to identify conformational flexibility .
- Hydrate variability : Crystallize under controlled humidity to isolate specific hydrate forms for comparison .
Q. What computational strategies are recommended for modeling the compound’s interactions in biological systems?
- Approach :
- Docking studies : Use the imidazole moiety as a hydrogen-bond donor/acceptor. Reference β-adrenoceptor coupling studies (e.g., CGP20712A binding) to model amine-propyl interactions .
- MD simulations : Parameterize chloride ions using force fields like AMBER, accounting for hydration shells .
Q. How should experimental designs address variability in biological activity assays caused by hydrate decomposition?
- Protocol Optimization :
- Stability testing : Pre-screen batches via TGA/DSC to confirm hydrate integrity before biological use .
- Buffer selection : Avoid high-pH buffers (>8.0) that may deprotonate the amine, altering solubility. Use phosphate-buffered saline (pH 7.4) with 0.01% ascorbic acid to stabilize reactive groups .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
